![molecular formula C9H6N2S B13795704 4,8-Methanothiazolo[4,5-c]azocine(9CI) CAS No. 88414-00-0](/img/structure/B13795704.png)
4,8-Methanothiazolo[4,5-c]azocine(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Methanothiazolo[4,5-c]azocine(9CI) is a heterocyclic organic compound with the molecular formula C9H6N2S It is characterized by a fused ring structure that includes both thiazole and azocine rings
Méthodes De Préparation
The synthesis of 4,8-Methanothiazolo[4,5-c]azocine(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and yield .
Analyse Des Réactions Chimiques
4,8-Methanothiazolo[4,5-c]azocine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,8-Methanothiazolo[4,5-c]azocine(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4,8-Methanothiazolo[4,5-c]azocine(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4,8-Methanothiazolo[4,5-c]azocine(9CI) can be compared with other similar heterocyclic compounds, such as thiazoles and azocines. What sets it apart is its unique fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
- Thiazole derivatives
- Azocine derivatives
- Other fused heterocyclic compounds
Propriétés
Numéro CAS |
88414-00-0 |
|---|---|
Formule moléculaire |
C9H6N2S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
5-thia-3,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)4-8-9(7)11-5-12-8/h1-2,4-5H,3H2 |
Clé InChI |
VQPMQQOEDLXUCO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C(C1=NC=C2)N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


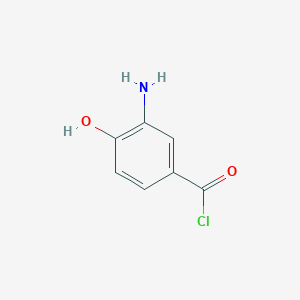


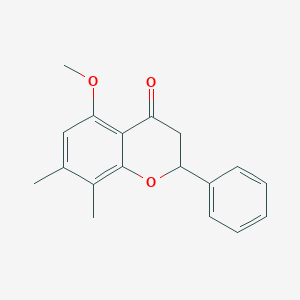
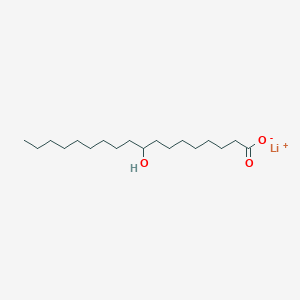
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)

![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)

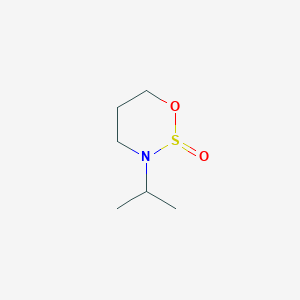

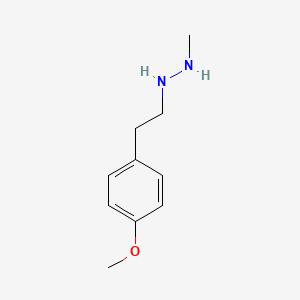
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
